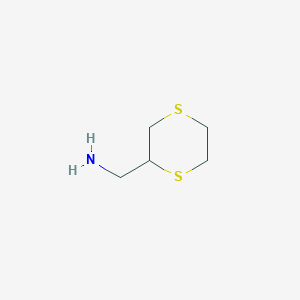

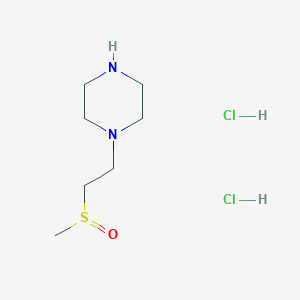

![molecular formula C7H6BBrO4 B1373268 (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 1150114-39-8](/img/structure/B1373268.png)

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid

Descripción general

Descripción

“(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid” is a chemical compound with the molecular formula C7H6BBrO4 . It has a molecular weight of 244.84 . This compound is used in scientific research and exhibits high perplexity and burstiness, allowing for diverse applications such as drug synthesis, catalysis, and materials science.

Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 0.827 mg/ml .Aplicaciones Científicas De Investigación

1. Anti-Cancer Properties

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid has been studied for its potential in anti-cancer treatments. Researchers have synthesized novel compounds containing this molecule, which demonstrated antiproliferative properties in breast cancer cell lines. These compounds were tested using mixed polymeric micelles as nanocarriers, enhancing their water solubility and antiproliferative effects.

2. Chemical Synthesis and Reactivity

The molecule has been a subject of interest in the field of chemical synthesis. For instance, it was part of a study examining the reactivity of a bulky m-terphenylboronic acid towards different N-heterocyclic carbenes (Guo et al., 2019). This research highlights the unique electronic properties and hydrogen bonding capabilities of the molecule.

3. Development of Anti-Tubercular Agents

This boronic acid derivative has also been utilized in the development of potential anti-cancer and anti-tubercular agents (Sanghavi et al., 2022). This study focused on synthesizing new compounds through a palladium-catalyzed Suzuki–Miyaura borylation reaction, highlighting the molecule's role in creating novel therapeutic agents.

4. Sugar Sensing Applications

The molecule has been identified as beneficial in creating sugar sensors, particularly in designing water-soluble boronic acids that change fluorescent properties upon binding with sugars (Wang et al., 2005). This application is significant for medical diagnostics and research into carbohydrate recognition.

5. Biological Evaluation and Drug Synthesis

Further research into the molecule's potential in drug synthesis and biological applications is ongoing. Studies have synthesized new retinoid derivatives using this boronic acid, exploring its implications in cancer treatments and cell differentiation (Xu et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H317) and eye irritation (H319) . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(6-bromo-1,3-benzodioxol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXFZDKGXKBASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1OCO2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674909 | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid | |

CAS RN |

1150114-39-8 | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea](/img/structure/B1373185.png)

![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)

![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)

![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)

amino}acetic acid](/img/structure/B1373196.png)

![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)

![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)